molecular formula C16H10Cl2O3 B11153486 7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one

7-[(2,4-dichlorobenzyl)oxy]-2H-chromen-2-one

Cat. No.: B11153486
M. Wt: 321.2 g/mol
InChI Key: PBMNHLDCVXMZQZ-UHFFFAOYSA-N
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Description

7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chromenone core substituted with a 2,4-dichlorophenylmethoxy group. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions to form the chromenone scaffold. The 2,4-dichlorophenylmethoxy group is then introduced through a nucleophilic substitution reaction using 2,4-dichlorophenylmethanol and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction of the chromenone core can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Potassium carbonate in dimethylformamide.

Major Products Formed

    Oxidation: Quinones derived from the chromenone core.

    Reduction: Reduced chromenone derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2,4-Dichlorophenyl)methoxy]benzaldehyde
  • 2-(2,4-Dichlorophenyl)-3-cyano-6-methyl-4-(1H)-pyridone

Uniqueness

7-[(2,4-DICHLOROPHENYL)METHOXY]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern on the chromenone core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .

Properties

Molecular Formula

C16H10Cl2O3

Molecular Weight

321.2 g/mol

IUPAC Name

7-[(2,4-dichlorophenyl)methoxy]chromen-2-one

InChI

InChI=1S/C16H10Cl2O3/c17-12-4-1-11(14(18)7-12)9-20-13-5-2-10-3-6-16(19)21-15(10)8-13/h1-8H,9H2

InChI Key

PBMNHLDCVXMZQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)OCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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